molecular formula C10H17NO6 B1388480 Diethyl 2-(1-nitroethyl)succinate CAS No. 4753-29-1

Diethyl 2-(1-nitroethyl)succinate

Cat. No.: B1388480
CAS No.: 4753-29-1
M. Wt: 247.24 g/mol
InChI Key: GVCIHMUGJCWCKR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Diethyl 2-(1-nitroethyl)succinate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Diethyl 2-(1-nitroethyl)succinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-(1-nitroethyl)succinate involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group plays a crucial role in these interactions, often leading to the inhibition or activation of enzymatic activity. The pathways involved in these processes are complex and depend on the specific biological system being studied .

Comparison with Similar Compounds

Diethyl 2-(1-nitroethyl)succinate can be compared with other similar compounds, such as:

    Diethyl 2-(2-nitroethyl)succinate: Similar in structure but with the nitro group on a different carbon atom.

    Diethyl 2-(1-nitropropyl)succinate: Contains an additional carbon in the nitroalkyl chain.

    Diethyl 2-(1-nitrobutyl)succinate: Contains two additional carbons in the nitroalkyl chain.

The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and interactions in various chemical and biological systems .

Properties

IUPAC Name

diethyl 2-(1-nitroethyl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-4-16-9(12)6-8(7(3)11(14)15)10(13)17-5-2/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCIHMUGJCWCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670656
Record name Diethyl 2-(1-nitroethyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4753-29-1
Record name Diethyl 2-(1-nitroethyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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